molecular formula C16H24N2O4S B145990 Octenoylpenicillin CAS No. 137593-45-4

Octenoylpenicillin

Cat. No. B145990
M. Wt: 340.4 g/mol
InChI Key: RVOXIIVVWDCVPX-RRSIKEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octenoylpenicillin, also known as phenoxymethylpenicillin or penicillin V, is a type of antibiotic that is commonly used to treat bacterial infections. It belongs to the penicillin group of antibiotics and is used to treat a wide variety of infections caused by bacteria, including strep throat, pneumonia, and skin infections.

Mechanism Of Action

Octenoylpenicillin works by inhibiting the growth of bacteria. It does this by interfering with the cell wall synthesis of the bacteria, which prevents the bacteria from growing and reproducing. This ultimately leads to the death of the bacteria.

Biochemical And Physiological Effects

Octenoylpenicillin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and promote wound healing. In addition, it has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

Octenoylpenicillin has a number of advantages for lab experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. In addition, it has a broad spectrum of activity, which means that it can be used to treat a wide range of bacterial infections. However, there are also some limitations to the use of octenoylpenicillin in lab experiments. It can be sensitive to pH and temperature changes, which can affect its activity. In addition, it can also be affected by the presence of other substances, which can interfere with its activity.

Future Directions

There are a number of future directions for the study of octenoylpenicillin. One area of research is the development of new formulations of the antibiotic, which can improve its effectiveness and reduce its side effects. In addition, there is also a need for further research into the mechanism of action of octenoylpenicillin, which can help to identify new targets for antibacterial therapy. Finally, there is also a need for further research into the use of octenoylpenicillin in the treatment of Helicobacter pylori infections, which are a significant public health concern.

Synthesis Methods

Octenoylpenicillin is synthesized by the fermentation of Penicillium chrysogenum. The fermentation process involves the use of a nutrient-rich medium, which provides the necessary nutrients for the growth of the Penicillium chrysogenum. The fermentation process is carried out under controlled conditions, which include temperature, pH, and oxygen supply. The resulting product is then purified and processed to obtain the final product, which is octenoylpenicillin.

Scientific Research Applications

Octenoylpenicillin has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including strep throat, pneumonia, and skin infections. In addition, it has also been studied for its use in the treatment of Helicobacter pylori infections, which are associated with peptic ulcers and gastric cancer.

properties

CAS RN

137593-45-4

Product Name

Octenoylpenicillin

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[[(E)-oct-3-enoyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H24N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h7-8,11-12,14H,4-6,9H2,1-3H3,(H,17,19)(H,21,22)/b8-7+/t11-,12+,14-/m1/s1

InChI Key

RVOXIIVVWDCVPX-RRSIKEDESA-N

Isomeric SMILES

CCCC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O

SMILES

CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O

Canonical SMILES

CCCCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O

Other CAS RN

137593-45-4

synonyms

octenoylpenicillin

Origin of Product

United States

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